

The Induction of PD-L1 Dimerization by BMS-1001: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-1001	
Cat. No.:	B15612820	Get Quote

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Introduction

The programmed death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells often exploit to evade immune surveillance.[1][2] Monoclonal antibodies targeting this axis have revolutionized cancer therapy. [1][3] However, small-molecule inhibitors offer potential advantages, including oral bioavailability and potentially improved tumor penetration.[1] **BMS-1001** is a potent, orally active small-molecule inhibitor of the PD-1/PD-L1 interaction.[4] Unlike direct blockade of the PD-1/PD-L1 binding interface, a key mechanism of action for **BMS-1001** is the induction of PD-L1 dimerization, which sterically hinders its interaction with PD-1 and ultimately leads to the restoration of T-cell activity.[5][6][7]

This technical guide provides an in-depth overview of the core mechanism of **BMS-1001**, focusing on the induction of PD-L1 dimerization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **BMS-1001** in various in vitro assays.



Table 1: Binding Affinity and Potency of BMS-1001

Assay Type	Parameter	Value	Cell Line/System	Reference
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay	IC50	2.25 nM	Isolated Proteins	[4][8]
T-Cell Activation Assay (soluble PD-L1)	EC50	253 nM	Jurkat T-cells	[9]

Table 2: Efficacy of BMS-1001 in Cellular Assays

Assay Type	Parameter	Effect	Cell Line/System	Reference
T-Cell Activation Assay (soluble PD-L1)	T-cell Activation	Alleviates inhibitory effect of sPD-L1	Jurkat T-cells	[3][4][5][10]
T-Cell Activation Assay (cell- surface PD-L1)	T-cell Activation	Attenuates inhibitory effect of cell-associated PD-L1	Jurkat T-cells and CHO-K1 aAPCs	[3][5][10]
Cell Viability	Toxicity	Low toxicity	Various cell lines	[3][4][5]

Core Mechanism: Induction of PD-L1 Dimerization

BMS-1001 binds to a pocket at the interface of two PD-L1 molecules, stabilizing a dimeric conformation.[5][6] This induced dimerization sterically occludes the binding site for PD-1, thereby preventing the delivery of the inhibitory signal to T-cells.[7] X-ray crystallography has revealed the structural basis of this interaction, showing how **BMS-1001** fits into a tunnel-like cavity formed by the PD-L1 homodimer.[5][11]

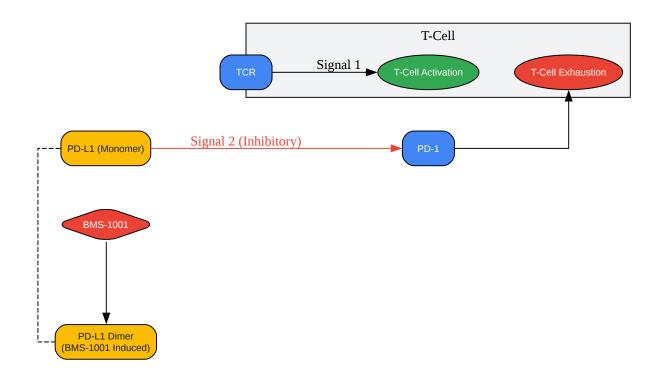




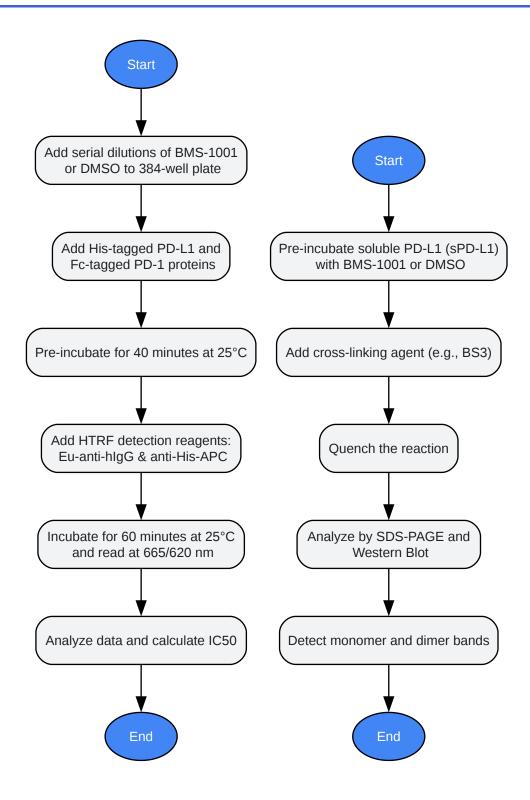


The following diagram illustrates the proposed signaling pathway and the mechanism of inhibition by **BMS-1001**.









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